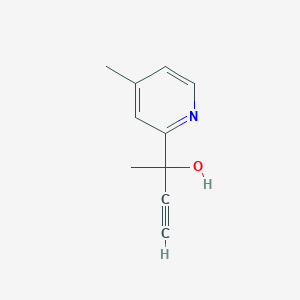

2-(4-Methylpyridin-2-yl)but-3-yn-2-ol

説明

特性

分子式 |

C10H11NO |

|---|---|

分子量 |

161.20 g/mol |

IUPAC名 |

2-(4-methylpyridin-2-yl)but-3-yn-2-ol |

InChI |

InChI=1S/C10H11NO/c1-4-10(3,12)9-7-8(2)5-6-11-9/h1,5-7,12H,2-3H3 |

InChIキー |

VTDHCTIPRJFCSI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1)C(C)(C#C)O |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

The compound has potential applications as a pharmacological agent due to its structural features that allow it to interact with biological targets. Notably, it has been investigated for its role in:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol may also possess anticancer properties through similar mechanisms .

- Enzyme Inhibition : The compound's ability to bind to specific enzyme sites makes it a candidate for developing enzyme inhibitors. For example, compounds with similar structures have been studied for their inhibitory effects on protein kinases, which play crucial roles in cancer progression and other diseases .

Organic Synthesis

In the realm of organic chemistry, 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

- Synthesis of Novel Derivatives : The compound can be used to create derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, modifications at the pyridine ring or the alkyne moiety can lead to new compounds with targeted activities .

Biological Research

The compound is also valuable in biological studies:

- Metabolic Pathway Studies : Due to its structural similarity to naturally occurring compounds, 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol can be utilized in metabolic pathway investigations. Understanding how this compound is metabolized can provide insights into its pharmacological effects and potential toxicity .

Industrial Applications

In industry, this compound may find applications in the production of specialty chemicals:

- Chemical Manufacturing : Its unique properties make it suitable for producing materials with specific characteristics, such as stability under various conditions or reactivity towards other chemical species .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol:

類似化合物との比較

Structural Analogues in the Pyridine-Alkyne Family

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Substitution Position on Pyridine :

- The 2-position attachment of the alkyne chain in 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol contrasts with 2-Methyl-4-(3-pyridinyl)but-3-yn-2-ol, where the pyridine is linked at the 3-position. This difference may alter electronic interactions and binding affinity in biological systems .

- Halogenated derivatives, such as 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol, exhibit enhanced electrophilicity due to the chlorine substituent, making them more reactive in cross-coupling reactions .

Alkyne Chain Length: The but-3-yn-2-ol chain provides greater conformational flexibility compared to shorter chains (e.g., propynol in ). This may influence solubility and stability in aqueous environments.

Functional Group Modifications: (4-Methylpyridin-2-yl)methanol lacks the alkyne group, reducing steric hindrance and enabling easier functionalization for downstream synthesis .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。